N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide
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Overview
Description
N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety and the methoxyphenyl group. The final step involves the ethylation of the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide
- 5-(4-methoxyphenyl)-1H-indoles
- 5-(4-methoxyphenyl)-1H-imidazoles
Uniqueness
N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an ethyl group, a pyrrolidinone moiety, and a benzodiazole ring, suggests various biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological macromolecules and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O4, with a molecular weight of approximately 420.5 g/mol. The structural features include:
Feature | Description |
---|---|
Molecular Formula | C23H24N4O4 |
Molecular Weight | 420.5 g/mol |
Functional Groups | Ethyl, Methoxy, Benzodiazole, Pyrrolidinone |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor through competitive inhibition mechanisms. It can modulate enzyme activities by binding to active sites or allosteric sites on proteins, which may lead to altered enzymatic functions.
- Receptor Modulation : The presence of the benzodiazole moiety allows for interactions with neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have evaluated the effectiveness of N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide in various biological contexts:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide is crucial for its therapeutic application:
Pharmacokinetics
The compound demonstrates favorable absorption characteristics with moderate bioavailability. Its distribution across tissues suggests potential central nervous system penetration due to its lipophilic nature.
Toxicological Profile
Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels. However, further studies are required to establish a comprehensive safety profile.
Properties
IUPAC Name |
N-ethyl-2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-3-30(21-9-5-4-6-10-21)27(34)19-32-25-12-8-7-11-24(25)29-28(32)20-17-26(33)31(18-20)22-13-15-23(35-2)16-14-22/h4-16,20H,3,17-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPKLYUPVREYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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